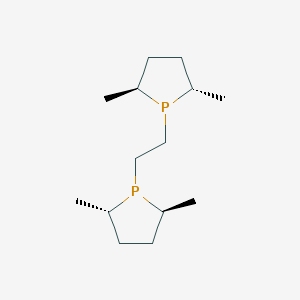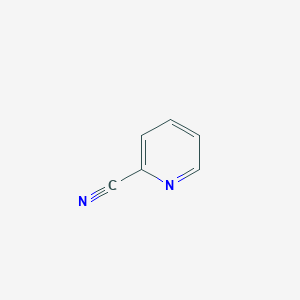![molecular formula C14H14FNO2S B140120 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-76-0](/img/structure/B140120.png)
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a thiazolyl group, a fluorophenyl group, and a propanoic acid moiety. It is often used in biochemical assays and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylthiazole with 3-fluorobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In cell viability assays and as a probe for studying cellular metabolism.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily through interactions with cellular enzymes and receptors. It is known to inhibit certain metabolic pathways by binding to specific enzymes, thereby affecting cellular respiration and energy production. The molecular targets include mitochondrial dehydrogenases and other key enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2,5-Diphenyltetrazolium bromide (DTT)
- Thiazolyl blue tetrazolium bromide (TB)
Uniqueness
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in specific biochemical assays and research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
138568-76-0 |
|---|---|
Formule moléculaire |
C14H14FNO2S |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-7(14(17)18)10-4-5-11(12(15)6-10)13-16-8(2)9(3)19-13/h4-7H,1-3H3,(H,17,18) |
Clé InChI |
YVWIHYKZEBWCOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
SMILES canonique |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















